2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine
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Overview
Description
2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzylamine with ethyl acrylate under basic conditions to form the corresponding pyrrolidine derivative. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)pyrrolidine
- 3-Ethyl-2-phenylpyrrolidine
- 2-(3,5-Dimethylphenyl)-3-methylpyrrolidine
Uniqueness
2-(3,5-Dimethylphenyl)-3-ethylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of both ethyl and 3,5-dimethylphenyl groups enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-4-12-5-6-15-14(12)13-8-10(2)7-11(3)9-13/h7-9,12,14-15H,4-6H2,1-3H3 |
InChI Key |
LPYYSLCBWFJMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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